molecular formula C14H21BrN2O3 B5147020 4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol

4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol

Cat. No.: B5147020
M. Wt: 345.23 g/mol
InChI Key: BRJFHHJWWVUBQB-UHFFFAOYSA-N
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Description

4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol is a complex organic compound that features a bromine atom, a piperazine ring, and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol typically involves multiple steps. . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Quinones.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The piperazine ring may play a role in modulating the compound’s pharmacokinetic properties, while the phenol group could be involved in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3/c1-20-13-9-12(15)8-11(14(13)19)10-17-4-2-16(3-5-17)6-7-18/h8-9,18-19H,2-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJFHHJWWVUBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CN2CCN(CC2)CCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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